4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine

Description

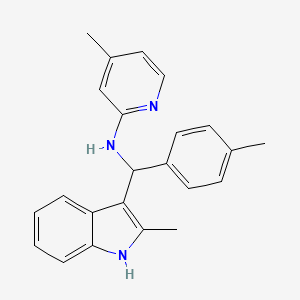

The compound 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine features a pyridin-2-amine core substituted with a benzhydryl-like group comprising a 2-methylindol-3-yl moiety and a p-tolyl (4-methylphenyl) group. This structure is reminiscent of kinase inhibitors and histone deacetylase (HDAC) modulators, such as panobinostat derivatives, which utilize indole and aryl-methyl motifs for target engagement . The p-tolyl group is critical for maintaining electronic and steric compatibility in binding pockets, as evidenced in related compounds with TNF-α inhibitory activity .

Propriétés

IUPAC Name |

4-methyl-N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3/c1-15-8-10-18(11-9-15)23(26-21-14-16(2)12-13-24-21)22-17(3)25-20-7-5-4-6-19(20)22/h4-14,23,25H,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXASOCDPYFCFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)NC4=NC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-indole with p-tolualdehyde in the presence of a suitable catalyst to form an intermediate, which is then reacted with 4-methylpyridin-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Applications De Recherche Scientifique

This compound has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with various biological targets, including proteins and nucleic acids, which can result in therapeutic effects .

Comparaison Avec Des Composés Similaires

Modifications to the Aryl Group (p-Tolyl vs. Substituted Phenyl)

The p-tolyl group in the target compound plays a pivotal role in biological activity. Structural analogs with alternative aryl substitutions demonstrate reduced potency:

- N-[(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 1163719-51-4): Replacing the p-tolyl with a 4-chlorophenyl group diminishes binding affinity in β-catenin/Tcf inhibition assays, highlighting the importance of the methyl group’s steric and electronic contributions .

- N-(Cyclohexyl(p-tolyl)methyl)pyridin-2-amine : While retaining the p-tolyl group, substituting the indole with a cyclohexyl ring alters solubility and reduces interaction with aromatic-rich binding sites, as seen in photoredox catalysis studies .

Table 1: Impact of Aryl Substitutions on Activity

Indole Ring Modifications

The 2-methylindol-3-yl group contributes to hydrophobic interactions and π-stacking. Modifications here significantly affect potency:

- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine: Fluorination at the indole 5-position enhances metabolic stability but reduces p97 ATPase inhibition compared to non-fluorinated analogs .

- FARYDAK® (panobinostat): Incorporates a 2-methylindol-3-yl group linked to an ethylamine chain, demonstrating HDAC inhibition. The absence of the p-tolyl-pyridin-2-amine moiety shifts the target profile entirely .

Pyridin-2-Amine Derivatives

Variations in the pyridin-2-amine core influence electronic properties and binding:

- N-(2-{4-[1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine (CAS 477713-82-9): A bulkier sulfonyl-pyrazole substituent on the pyridine ring improves antioxidant activity but introduces steric clashes in kinase binding .

- 2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine : Replacing the benzhydryl group with an imidazo-pyridine scaffold shifts selectivity toward kinases like BRAF .

Key Research Findings

- Electronic Effects : The p-tolyl group’s methyl substituent optimizes π-π interactions and hydrophobic packing, as shown in TNF-α inhibitors where larger groups (e.g., 4-Cl, 4-CF₃) reduce activity by ~50% .

- Steric Considerations : Bulky substitutions on the indole nitrogen (e.g., tert-butyl in pyrazole analogs) disrupt binding, while methyl groups maintain optimal steric tolerance .

- Synthetic Feasibility : The target compound’s benzhydryl motif is accessible via reductive amination or Suzuki coupling, contrasting with more complex routes for piperazine-linked analogs .

Activité Biologique

4-Methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical structure of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine can be represented as follows:

This structure includes an indole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing indole structures exhibit a variety of bioactivities, including:

- Anticancer : Indole derivatives have shown promise in inhibiting tumor growth across several cancer cell lines.

- Antimicrobial : Many indole-based compounds possess antimicrobial properties.

- Anti-inflammatory : Certain derivatives have been noted for their anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine. For instance, a study by Zhang et al. demonstrated that indole-containing compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

Case Studies

-

Cell Line Studies :

Cell Line IC50 (µg/mL) Comparison to Control A549 193.93 Lower than control HT29 208.58 Comparable H460 238.14 Lower than control - Mechanism of Action :

Synthesis and Characterization

The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine involves several steps, typically starting from commercially available indole derivatives. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.